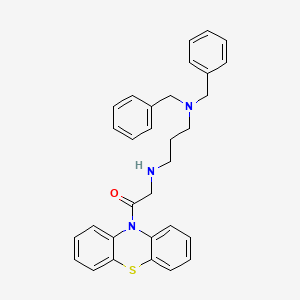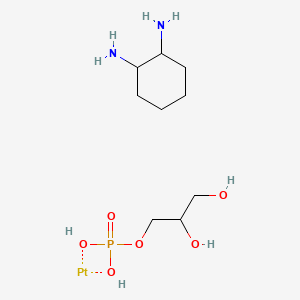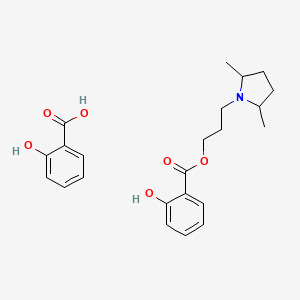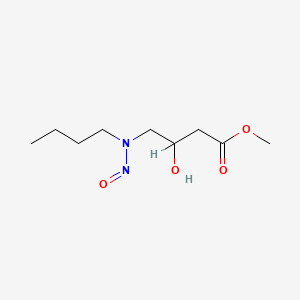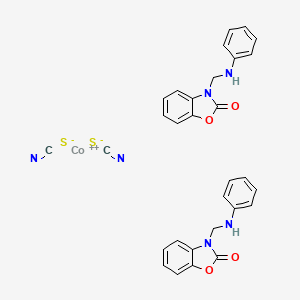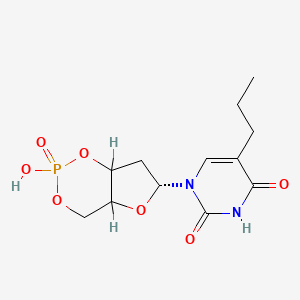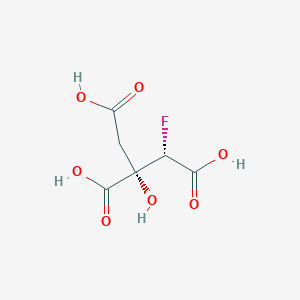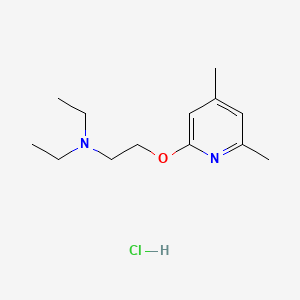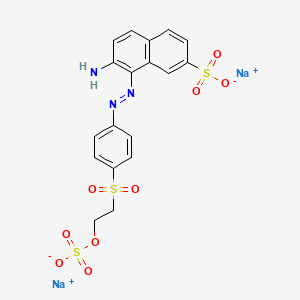
7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is an organic compound known for its vibrant color and extensive use in the dye industry. This compound is a type of azo dye, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. It is commonly used in textile dyeing and printing due to its excellent water solubility and strong binding affinity to fabrics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The process begins with the diazotization of 4-((2-(sulphooxy)ethyl)sulphonyl)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 7-amino-8-hydroxy-naphthalene-2-sulphonic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Substitution: The sulphooxy and sulphonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are typically used.
Substitution: Reagents like sodium hydroxide and various alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form strong ionic and hydrogen bonds with various substrates. The azo group (-N=N-) plays a crucial role in the binding process, allowing the compound to attach firmly to fabrics and other materials. In biological systems, the sulphooxy and sulphonyl groups enhance the compound’s solubility and facilitate its interaction with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Disodium 4-amino-5-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Uniqueness
Compared to similar compounds, 7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt stands out due to its superior water solubility and strong binding affinity to a wide range of substrates. These properties make it particularly valuable in applications where consistent and vibrant coloration is required .
Propiedades
Número CAS |
94158-90-4 |
|---|---|
Fórmula molecular |
C18H15N3Na2O9S3 |
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
disodium;7-amino-8-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H17N3O9S3.2Na/c19-17-8-2-12-1-5-15(32(24,25)26)11-16(12)18(17)21-20-13-3-6-14(7-4-13)31(22,23)10-9-30-33(27,28)29;;/h1-8,11H,9-10,19H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
XTFLBKFLGRTWSC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


